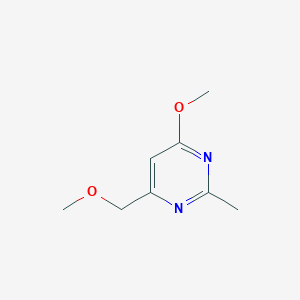
1,3-Thiazole-2-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazole-2-carbohydrazonamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Thiazole-2-carbohydrazonamide can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions. Another method includes the cyclization of thiosemicarbazides with α-haloketones . These reactions typically require solvents such as ethanol or methanol and are conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction times and increases yields. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Thiazole-2-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Thiazole-2-carbohydrazonamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the production of dyes, pigments, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 1,3-Thiazole-2-carbohydrazonamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, or interfere with cellular processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazole-2-carbohydrazonamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its specific functional groups and the range of applications it offers in various fields .
Eigenschaften
CAS-Nummer |
90980-72-6 |
|---|---|
Molekularformel |
C4H6N4S |
Molekulargewicht |
142.19 g/mol |
IUPAC-Name |
N'-amino-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C4H6N4S/c5-3(8-6)4-7-1-2-9-4/h1-2H,6H2,(H2,5,8) |
InChI-Schlüssel |
MBNLZUCXIWNGOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)


